molecular formula C11H22N2 B1583971 3-(Tert-Octylamino)Propionitrile CAS No. 86375-28-2

3-(Tert-Octylamino)Propionitrile

Cat. No. B1583971
CAS RN: 86375-28-2
M. Wt: 182.31 g/mol
InChI Key: NJRROXHFUFARLU-UHFFFAOYSA-N
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Description

3-(Tert-Octylamino)Propionitrile is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 3-(Tert-Octylamino)Propionitrile is available as a 2D Mol file . The compound has a molecular formula of C11H22N2 and a molecular weight of 182.3058 .

Scientific Research Applications

Aromatic SNF-Approach to Fluorinated Phenyl tert-Butyl Nitroxides

This research presents the synthesis of functionalized perfluorinated phenyl tert-butyl nitroxides through the interaction of octafluorotoluene and pentafluorobenzonitrile with tert-butylamine. The study highlights the molecular and crystal structures, confirmed by single crystal X-ray diffraction analysis, and discusses the radical nature of the nitroxides through ESR data. The interaction of these nitroxides with Cu(hfac)2 to form copper (II) complexes is examined, with magnetic measurements revealing intramolecular ferromagnetic exchange interactions, suggesting potential applications in magnetic materials and catalysis (Tretyakov et al., 2019).

Catalytic Alkylation of Aryl Grignard Reagents

This study investigates the catalytic alkylation of aryl Grignard reagents using iron(III) amine-bis(phenolate) complexes. The complexes demonstrated catalytic activity in C-C cross-coupling reactions with primary and secondary alkyl halides, including chlorides, highlighting their potential as catalysts in organic synthesis (Qian et al., 2011).

Very Large Breathing Effect in Nanoporous Chromium(III)-Based Solids

This research introduces the first three-dimensional chromium(III) dicarboxylate with a large breathing effect, demonstrating a significant change in structure upon hydration. The study provides insights into the structure and properties of these materials, suggesting applications in gas storage, separation, and catalysis due to their high surface area and unique structural flexibility (Serre et al., 2002).

Phenyl-amino Sulfonic Solid Acid-MCM-41 Complex as a Catalyst

This study introduces a heterogenized catalyst based on phenyl-amino sulfonic acid and MCM-41 for the synthesis of mono-alkylated products. The research highlights the catalyst's high activity and selectivity in the solvent-free tert-butylation of phenol, pointing towards its potential use in fine chemical synthesis (Adam & Kueh, 2014).

Safety And Hazards

The safety data sheet for 3-(Tert-Octylamino)Propionitrile provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

3-(2,4,4-trimethylpentan-2-ylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10(2,3)9-11(4,5)13-8-6-7-12/h13H,6,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRROXHFUFARLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341556
Record name 3-(Tert-Octylamino)Propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-Octylamino)Propionitrile

CAS RN

86375-28-2
Record name 3-(Tert-Octylamino)Propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86375-28-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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